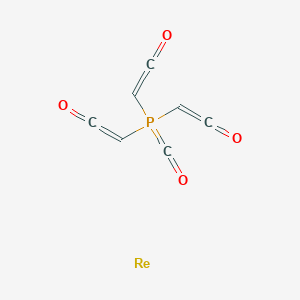
Rhenium, tetracarbonyl(trimethylphosphine)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhenium, tetracarbonyl(trimethylphosphine)- is a coordination compound featuring rhenium as the central metal atom, coordinated to four carbonyl (CO) ligands and one trimethylphosphine (PMe₃) ligand. This compound is part of a broader class of rhenium carbonyl complexes, which are known for their unique photophysical properties and applications in various fields, including catalysis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rhenium, tetracarbonyl(trimethylphosphine)- typically involves the reaction of rhenium pentacarbonyl chloride (Re(CO)₅Cl) with trimethylphosphine (PMe₃) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution of one carbonyl ligand with the trimethylphosphine ligand .
Industrial Production Methods
While specific industrial production methods for rhenium, tetracarbonyl(trimethylphosphine)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Rhenium, tetracarbonyl(trimethylphosphine)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhenium, often resulting in the formation of rhenium oxides or other oxygen-containing species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state rhenium complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, reducing agents like hydrogen or hydrides for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhenium oxides, while substitution reactions can produce a wide range of rhenium complexes with different ligands .
Applications De Recherche Scientifique
Rhenium, tetracarbonyl(trimethylphosphine)- has several scientific research applications, including:
Medicinal Chemistry: Rhenium complexes, including rhenium, tetracarbonyl(trimethylphosphine)-, are being explored for their potential as anticancer agents due to their ability to selectively target cancer cells.
Photophysical Studies: The unique photophysical properties of rhenium carbonyl complexes make them useful in studies related to luminescence and photochemistry.
Mécanisme D'action
The mechanism by which rhenium, tetracarbonyl(trimethylphosphine)- exerts its effects varies depending on the application. In catalysis, the compound acts as a Lewis acid, facilitating various organic transformations. In medicinal chemistry, the compound’s mechanism involves the interaction with cellular components, leading to the selective targeting and destruction of cancer cells. The molecular targets and pathways involved include DNA binding and disruption of cellular redox balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhenium tricarbonyl complexes: These compounds have three carbonyl ligands and exhibit similar photophysical properties but may have different reactivity and applications.
Rhenium pentacarbonyl chloride: This compound has five carbonyl ligands and is often used as a precursor in the synthesis of other rhenium carbonyl complexes.
Uniqueness
Rhenium, tetracarbonyl(trimethylphosphine)- is unique due to the presence of the trimethylphosphine ligand, which alters its electronic and steric properties compared to other rhenium carbonyl complexes. This uniqueness makes it particularly useful in specific catalytic and medicinal applications .
Propriétés
Numéro CAS |
101697-76-1 |
|---|---|
Formule moléculaire |
C7H3O4PRe |
Poids moléculaire |
368.28 g/mol |
InChI |
InChI=1S/C7H3O4P.Re/c8-1-4-12(7-11,5-2-9)6-3-10;/h4-6H; |
Clé InChI |
SLBOMLCBGCRUHC-UHFFFAOYSA-N |
SMILES canonique |
C(=C=O)P(=C=O)(C=C=O)C=C=O.[Re] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


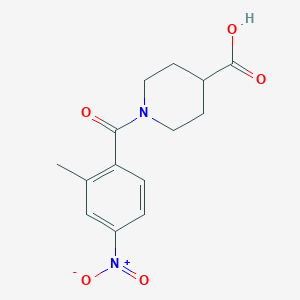
![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078386.png)
![5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)
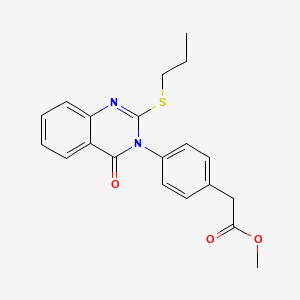
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
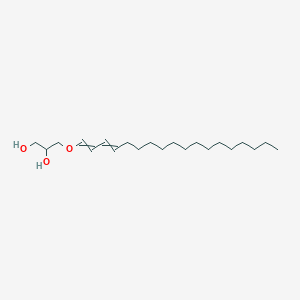
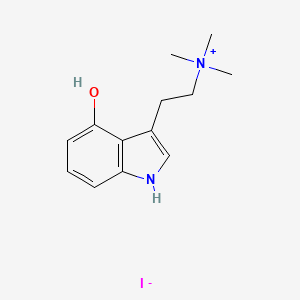
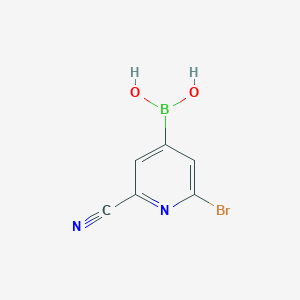

![1-Phenyl-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078466.png)
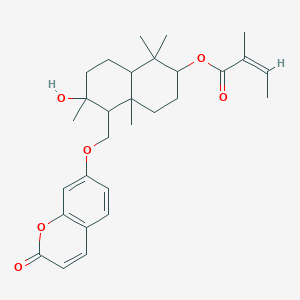
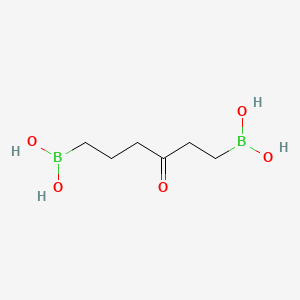
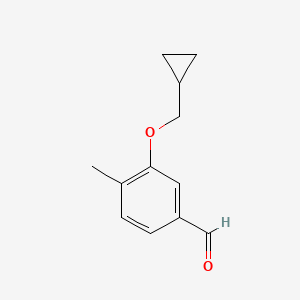
![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)
